molecular formula C22H22ClNO2 B298487 4-(3-Chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(3-Chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B298487
M. Wt: 367.9 g/mol
InChI Key: YIFKVQREBRTGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, commonly known as CDMT, is a heterocyclic compound with a tricyclic structure. It has been widely studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of CDMT is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. CDMT has been shown to inhibit protein kinase C, which is involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the inflammatory response. Additionally, CDMT has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
CDMT has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CDMT has also been shown to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Moreover, CDMT has been shown to exhibit antifungal activity, inhibiting the growth of various fungi. Additionally, CDMT has been shown to affect the central nervous system, exhibiting anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

CDMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of pharmacological effects. However, CDMT has several limitations. It is highly insoluble in water, making it difficult to administer in vivo. Moreover, CDMT has been shown to exhibit cytotoxic effects at high concentrations, limiting its potential as a therapeutic agent.

Future Directions

There are several future directions for the study of CDMT. One area of research is the development of novel derivatives of CDMT with improved pharmacological properties. Another area of research is the investigation of the mechanism of action of CDMT, as well as the identification of its molecular targets. Moreover, further studies are needed to determine the safety and efficacy of CDMT in vivo, as well as its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of CDMT involves the reaction of 4-chloro-3-methylphenylhydrazine with cyclohexanone to form 4-(3-chloro-4-methylphenyl)-3-cyclohexen-1-one. This intermediate is then reacted with ethyl acetoacetate to form 4-(3-chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. The synthesis of CDMT has been optimized for high yield and purity.

Scientific Research Applications

CDMT has been extensively studied for its potential as a drug candidate for the treatment of various diseases. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. CDMT has also been investigated for its potential as an inhibitor of protein kinase C, an enzyme that plays a key role in cell signaling pathways. Moreover, CDMT has been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent.

properties

Molecular Formula

C22H22ClNO2

Molecular Weight

367.9 g/mol

IUPAC Name

4-(3-chloro-4-methylphenyl)-10-cyclohexylidene-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H22ClNO2/c1-12-7-8-14(11-17(12)23)24-21(25)19-15-9-10-16(20(19)22(24)26)18(15)13-5-3-2-4-6-13/h7-11,15-16,19-20H,2-6H2,1H3

InChI Key

YIFKVQREBRTGFQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCCC5)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C4C=CC(C3C2=O)C4=C5CCCCC5)Cl

Origin of Product

United States

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